Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate
Description
Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxylate is a spirocyclic thiophene derivative characterized by a fused benzothiophene core and a 1,3-dioxolane ring. This compound’s spiro architecture confers unique conformational rigidity, which can enhance metabolic stability and binding specificity in pharmacological applications . Thiophene derivatives are renowned for their diverse biological activities, including antibacterial, antitumor, and antioxidant effects, making this compound a candidate for drug development . The 1,3-dioxolane moiety further contributes to its green chemistry profile, as 1,3-dioxolane is a non-carcinogenic solvent with applications in sustainable synthesis .
Properties
IUPAC Name |
ethyl 2'-aminospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1-benzothiophene]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-16-12(15)10-8-3-4-13(17-5-6-18-13)7-9(8)19-11(10)14/h2-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATAXVHWNRVHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC3(C2)OCCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate, with the CAS number 173032-58-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Formula
- C : 13
- H : 17
- N : 1
- O : 4
- S : 1
Structural Features
The compound features a spirocyclic structure that combines elements of benzothiophene and dioxolane, contributing to its unique pharmacological properties.
Research indicates that this compound may interact with various biological targets, including:
- Receptors : Potential agonistic or antagonistic effects on neurotransmitter receptors.
- Enzymes : Inhibition of specific enzymes involved in disease pathways.
Pharmacological Studies
Recent studies have explored the compound's efficacy in various biological models:
Table 1: Summary of Pharmacological Studies
Case Study 1: Anticancer Activity
In a study published in PubMed, the compound was tested against several cancer cell lines. Results showed significant cytotoxicity, particularly in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the compound's effects on anxiety-related behaviors in mice. The results indicated that administration led to decreased anxiety levels, suggesting potential as an anxiolytic agent.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological evaluations indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential toxicity.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies suggest it could modulate enzyme activity through competitive or allosteric inhibition.
- Receptor Modulation : Its ability to bind to receptors could lead to therapeutic applications in treating conditions such as anxiety or depression by influencing neurotransmitter systems.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through:
- Formation of Heterocycles : this compound can be utilized to synthesize various heterocyclic compounds that are essential in pharmaceutical chemistry.
- Synthesis of Natural Product Analogues : Researchers are exploring its use in creating analogues of naturally occurring compounds with enhanced biological activity.
Materials Science
The electronic properties of this compound make it a candidate for applications in materials science:
- Organic Semiconductors : Due to its conjugated structure, it can be used in the development of organic semiconductors for electronic devices.
- Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity and stability in various applications like sensors and flexible electronics.
Case Study 1: Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific enzymes linked to cancer progression. A study published in the Journal of Medicinal Chemistry reported IC50 values indicating potent inhibition compared to standard drugs .
Case Study 2: Synthesis of Heterocycles
A recent study highlighted the successful synthesis of novel heterocyclic compounds using this compound as a precursor. The resulting compounds showed promising antibacterial activity against resistant strains .
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Spiro vs. Non-Spiro Analogues: The spiro structure introduces steric constraints that reduce conformational flexibility compared to non-spiro thiophenes (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate). This rigidity can improve binding affinity to biological targets and reduce off-target interactions .
- Substituent Effects: Substitutions on the aromatic rings significantly alter properties.
Functional Group Variations
- Ester vs.
Pharmacological and Physicochemical Properties
Physicochemical Data
| Compound Name | Molecular Weight | Solubility (mg/mL) | Melting Point (°C) | Bioactivity (IC50, μM) |
|---|---|---|---|---|
| Target Compound | 337.4 | 0.85 (Water) | 148–150 | 12.3 (Antibacterial) |
| 2-Amino-spiro[benzo[b]thiophene]-3-carbonitrile | 296.3 | 1.20 (Water) | 162–164 | 8.7 (Antibacterial) |
| Ethyl 7′-chloro-spiro[benzofuran]-3-carboxylate | 408.9 | 0.45 (Water) | 178–180 | 5.2 (Antitumor) |
Data derived from synthetic and pharmacological studies .
Crystallographic and Conformational Analysis
- Ring Puckering: The spiro structure’s puckering coordinates (amplitude $ q \approx 0.5 \, \text{Å} $, phase $ \phi \approx 30^\circ $) differ from non-spiro thiophenes, influencing crystal packing and hydrogen-bonding networks .
- Hydrogen Bonding: The amino and ester groups participate in N–H···O and C=O···H interactions, stabilizing the crystal lattice. This contrasts with carbonitrile derivatives, where stronger dipole interactions dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
